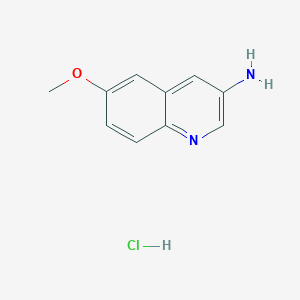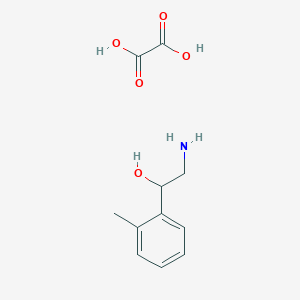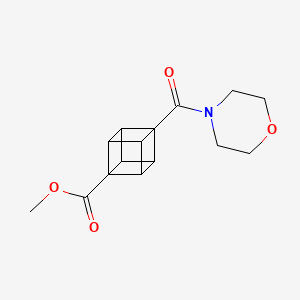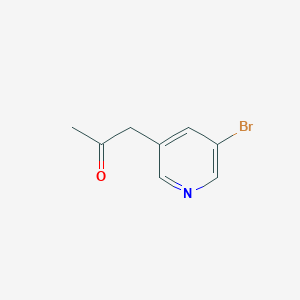![molecular formula C18H13F17O2 B1627104 4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol CAS No. 892155-69-0](/img/structure/B1627104.png)
4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol
Descripción general
Descripción
Molecular Structure Analysis
The compound’s molecular structure consists of a benzyl alcohol moiety attached to a perfluorooctyl group. The perfluorooctyl group (also known as C8F17) imparts hydrophobic and lipophobic properties, making it useful for applications in proteomics research . The structural formula is as follows:
Aplicaciones Científicas De Investigación
Benzyl Ether Formation
4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol is utilized in the formation of benzyl ethers. A stable organic salt like 2-benzyloxy-1-methylpyridinium triflate can effectively convert alcohols into benzyl ethers upon warming, offering good to excellent yields (Poon & Dudley, 2006). Additionally, secondary benzyl alcohols catalyzed by metal triflates, such as lanthanoid, scandium, and hafnium triflate, can effectively undergo secondary benzylation with carbon, nitrogen, and oxygen nucleophiles (Noji et al., 2003).
Electrochemical Activity
In electrochemical studies, compounds like Poly(4-(3-(pyrrol-1-yl)propionyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy) (PPy-TEMPO) have been investigated for their electrocatalytic activity. These studies often involve the oxidation of benzyl alcohol to benzaldehyde, providing insights into the electrochemical properties of such compounds (Lu et al., 2014).
Liquid Crystalline Polymers
Research also extends to the synthesis of liquid crystalline polymers using highly fluorinated monomers. Compounds like 4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol can be precursors to polysiloxanes with unique thermal and optical properties, relevant in materials science and engineering (Bracon et al., 1999).
Alcohol Oxidation Studies
In oxidation studies, compounds like methyl(trifluoromethyl)dioxirane have been used to convert benzyl alcohol into various compounds, showcasing the reactivity and transformation potential of benzyl alcohols (Mello et al., 1991).
Crystal Structure Analysis
The study of crystal structures of fluoro-mesogens, including compounds similar to 4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol, contributes to the understanding of molecular arrangements and interactions in crystalline states (Hori et al., 2001).
Propiedades
IUPAC Name |
[4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F17O2/c19-11(20,6-1-7-37-10-4-2-9(8-36)3-5-10)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h2-5,36H,1,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXONXLXJULKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F17O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585047 | |
| Record name | {4-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol | |
CAS RN |
892155-69-0 | |
| Record name | {4-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![cobalt(3+);propyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris(2-oxo-2-propoxyethyl)-3,13,17-tris(3-oxo-3-propoxypropyl)-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide](/img/structure/B1627030.png)
![3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B1627031.png)

![Ethyl 3-[(hydrazinothioxomethyl)amino]benzoate](/img/structure/B1627034.png)



